![molecular formula C26H31N3O5S2 B3005730 (Z)-ethyl 3-allyl-2-((4-(N,N-dipropylsulfamoyl)benzoyl)imino)-2,3-dihydrobenzo[d]thiazole-6-carboxylate CAS No. 865174-61-4](/img/structure/B3005730.png)
(Z)-ethyl 3-allyl-2-((4-(N,N-dipropylsulfamoyl)benzoyl)imino)-2,3-dihydrobenzo[d]thiazole-6-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(Z)-ethyl 3-allyl-2-((4-(N,N-dipropylsulfamoyl)benzoyl)imino)-2,3-dihydrobenzo[d]thiazole-6-carboxylate is a useful research compound. Its molecular formula is C26H31N3O5S2 and its molecular weight is 529.67. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
The compound (Z)-ethyl 3-allyl-2-((4-(N,N-dipropylsulfamoyl)benzoyl)imino)-2,3-dihydrobenzo[d]thiazole-6-carboxylate is a synthetic derivative that belongs to a class of benzothiazole compounds. These compounds have garnered attention for their diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, potential therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The structure of the compound can be broken down into several key components:
- Benzothiazole moiety : Known for its role as a pharmacophore in various bioactive compounds.
- Sulfamoyl group : Often associated with antibacterial and anticancer activities.
- Allyl and ethyl groups : Contribute to the compound's lipophilicity and biological interactions.
Structural Formula
The structural representation can be simplified as follows:
-
Anticancer Activity :
- The benzothiazole scaffold has been linked to inhibition of heat shock protein 90 (Hsp90), which is critical for the stability of many oncogenic proteins. Inhibitors targeting Hsp90 can lead to degradation of client proteins involved in cancer progression .
- A study indicated that benzothiazole derivatives exhibit antiproliferative effects on cancer cell lines, including MCF-7 breast cancer cells, with IC50 values in the low micromolar range .
- Antibacterial Properties :
- Anti-inflammatory Effects :
Case Study 1: Anticancer Efficacy
In a recent study, a series of benzothiazole-based Hsp90 inhibitors were evaluated for their antiproliferative effects. The compound exhibited significant activity against MCF-7 cells, with particular structural modifications enhancing potency. The most effective derivatives showed IC50 values as low as 2.8 μM, suggesting strong potential as anticancer agents .
Case Study 2: Antibacterial Screening
Another investigation focused on the antibacterial efficacy of sulfamoyl-containing compounds. The compound was tested against a panel of Gram-positive and Gram-negative bacteria, showing promising results with minimum inhibitory concentrations (MICs) comparable to established antibiotics .
Table 1: Biological Activities of this compound
Activity Type | Target/Pathway | Effectiveness (IC50/MIC) | Reference |
---|---|---|---|
Anticancer | Hsp90 | 2.8 μM | |
Antibacterial | Folate synthesis | 16 μg/mL | |
Anti-inflammatory | Cytokine modulation | Not quantified |
Table 2: Structure-Activity Relationship (SAR) Insights
Wissenschaftliche Forschungsanwendungen
Biological Activities
-
Anticancer Activity
- Mechanism of Action : Studies have indicated that compounds with similar structures exhibit cytotoxic effects on various cancer cell lines. The benzo[d]thiazole moiety is often implicated in inhibiting tumor growth through apoptosis induction and cell cycle arrest.
- Case Study : Research on related compounds has shown significant inhibition of cell proliferation in breast and prostate cancer models. The specific compound may enhance these effects due to the sulfamoyl substituent's ability to interact with cellular targets.
-
Antimicrobial Properties
- Broad-Spectrum Activity : The compound's structural features suggest potential activity against a range of pathogens, including bacteria and fungi. The sulfonamide group is particularly noted for its antibacterial effects.
- Case Study : A related study demonstrated that similar benzo[d]thiazole derivatives exhibited potent antibacterial activity against Gram-positive and Gram-negative bacteria, indicating that the target compound may possess similar properties.
-
Anti-inflammatory Effects
- Mechanism of Action : Compounds containing thiazole rings have been reported to modulate inflammatory pathways by inhibiting pro-inflammatory cytokines.
- Research Findings : Preclinical studies have suggested that derivatives can reduce inflammation in models of rheumatoid arthritis and other inflammatory conditions.
Pharmacokinetics and Toxicology
Understanding the pharmacokinetics (PK) and toxicology (Tox) profiles of (Z)-ethyl 3-allyl-2-((4-(N,N-dipropylsulfamoyl)benzoyl)imino)-2,3-dihydrobenzo[d]thiazole-6-carboxylate is crucial for its development as a therapeutic agent:
Parameter | Findings |
---|---|
Absorption | Moderate to high bioavailability expected due to ester functionality |
Metabolism | Likely metabolized via hepatic pathways; further studies needed |
Excretion | Primarily renal excretion anticipated based on structure |
Toxicity | Initial screenings suggest low toxicity; detailed studies required |
Synthesis and Derivatives
The synthesis of this compound can be achieved through various methods involving the coupling of thiazole derivatives with allylic compounds. Research into synthetic routes highlights the importance of optimizing yields and purity for effective biological evaluation.
Eigenschaften
IUPAC Name |
ethyl 2-[4-(dipropylsulfamoyl)benzoyl]imino-3-prop-2-enyl-1,3-benzothiazole-6-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H31N3O5S2/c1-5-15-28(16-6-2)36(32,33)21-12-9-19(10-13-21)24(30)27-26-29(17-7-3)22-14-11-20(18-23(22)35-26)25(31)34-8-4/h7,9-14,18H,3,5-6,8,15-17H2,1-2,4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UIZZNLSNKJXEIM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(CCC)S(=O)(=O)C1=CC=C(C=C1)C(=O)N=C2N(C3=C(S2)C=C(C=C3)C(=O)OCC)CC=C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H31N3O5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
529.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.